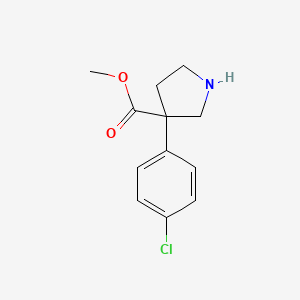

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9/h2-5,14H,6-8H2,1H3 |

InChI Key |

COXIWHASASMKHF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCNC1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Ring Closure and Cyclization Strategies

a. Cyclization of Malic Acid Derivatives

One of the primary approaches involves cyclization of malic acid derivatives with amines to form the pyrrolidine ring, followed by esterification to introduce the methyl ester group.

- Procedure:

- Malic acid reacts with methylamine to form an intermediate amide.

- Cyclization occurs under reflux conditions, often in solvents like toluene or chlorobenzene.

- Post-cyclization, the intermediate undergoes esterification with methylating agents (e.g., methyl iodide or methyl sulfate).

b. Patent Example (CN113321605A)

- Method Highlights:

- Use of toluene or chlorobenzene as solvents.

- Reaction of malic acid with methylamine aqueous solution.

- Refluxing for 10-18 hours to promote ring closure.

- Subsequent esterification with methyl iodide or methyl sulfate.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ring closure | Malic acid + methylamine | Reflux 15-18h | Not specified | |

| Esterification | Methyl iodide/methyl sulfate | Reflux | Not specified |

Reduction of Cyclic Intermediates

The pyrrolidine ring is often formed via reduction of cyclic imides or lactams derived from the cyclization step.

- Method:

- Cyclized intermediates (e.g., cyclic amides) are reduced using catalytic hydrogenation (e.g., Raney Nickel) in methanol or ethanol.

- This step converts the cyclic amide to the corresponding pyrrolidine.

- Example: Reduction of 3-hydroxy-1-methylcyclobutanediamide to pyrrolidine derivative.

- Conditions: Hydrogenation over Raney Nickel at room temperature or mild heating.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Reduction | Raney Nickel | H2, MeOH, room temp | 75-87% | , |

The introduction of the 4-chlorophenyl group onto the pyrrolidine core can be achieved through:

-

- Transition-metal catalyzed C-H activation (e.g., Pd-catalyzed arylation) allows direct attachment of 4-chlorophenyl groups.

- Alternatively, nucleophilic aromatic substitution on suitable intermediates.

-

- Palladium catalysts with aryl iodides or chlorides.

- Base such as potassium carbonate.

- Solvents like dimethylformamide (DMF) or acetonitrile.

- C-H activation strategies have been successfully employed to attach the chlorophenyl moiety with yields around 37-61% depending on conditions.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Arylation | Pd catalyst + 4-chlorophenyl iodide | 50-80°C, 12-24h | 37-61% | , |

Overall Synthetic Route Summary

Research Discoveries and Innovations

Recent advances have focused on:

- C-H Activation Techniques: Enabling direct arylation without pre-functionalization, increasing efficiency and selectivity.

- Green Chemistry Approaches: Use of milder conditions and recyclable catalysts.

- Asymmetric Synthesis: Developing chiral catalysts for enantioselective synthesis, although specific enantioselective methods for this compound are still under exploration.

Notes and Considerations

- Purity and Isomerism: The synthesis must account for potential cis/trans isomers, especially during steps involving chiral centers.

- Yield Optimization: Reaction conditions such as temperature, solvent, and catalyst loading significantly influence yields.

- Safety: Handling methylating agents and transition metals requires strict safety protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

The 4-chlorophenyl group distinguishes this compound from analogs with other aryl substituents. Key comparisons include:

Key Observations :

Modifications on the Pyrrolidine Ring

Oxo-Substituted Analogs

Compounds like ethyl 2-oxo-4-(4-chlorophenyl)pyrrolidine-3-carboxylate (C₁₃H₁₄ClNO₃) feature a 2-oxo group, which introduces a ketone functionality. This modification increases polarity and may alter binding affinities compared to the non-oxo parent compound .

N-Substituted Derivatives

Example: Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate (C₁₉H₂₀ClNO₂) includes a benzyl group at the 1-position.

Stereochemical Considerations

The trans configuration (e.g., trans-methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate) is common among analogs, as noted in and . Stereochemistry significantly impacts biological activity; for instance, (3R,4S) configurations in related compounds show higher enzyme inhibition efficacy .

Biological Activity

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate, also known as methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate, is a compound of interest in pharmacological research due to its structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

This compound has a molecular formula of CHClNO and a molecular weight of approximately 239.70 g/mol. Its structure includes a pyrrolidine ring substituted with a chlorophenyl group and a carboxylate moiety, which enhances its solubility and biological activity in various applications.

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and neurotransmitter receptors. Research indicates that it may modulate neurotransmitter systems, potentially affecting central nervous system pathways. The binding affinity to various receptors is crucial for understanding its pharmacodynamics and potential therapeutic effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related pyrrolidine derivatives, suggesting that modifications in their structure can enhance biological activity. For instance, compounds with chlorophenyl substitutions demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells. In one study, compounds with 4-chlorophenyl groups reduced cell viability to 64%, indicating promising anticancer potential .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Cell Line | Viability (%) | Notable Features |

|---|---|---|---|

| Compound 6 | A549 | 64 | 4-chlorophenyl substitution |

| Compound 7 | A549 | 61 | 4-bromophenyl substitution |

| Compound 8 | A549 | <50 | 4-dimethylamino phenyl substitution |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. While some derivatives exhibited activity against multidrug-resistant strains of Staphylococcus aureus, the specific compound's effectiveness remains to be fully elucidated. Initial findings suggest potential applications in treating infections caused by resistant pathogens .

Table 2: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | >64 | No significant activity |

| Escherichia coli | >64 | No significant activity |

Case Studies and Research Findings

- Cytotoxicity Evaluation : In vitro studies using the MTT assay demonstrated that this compound derivatives exhibited varying degrees of cytotoxicity against cancer cell lines compared to standard chemotherapeutics like cisplatin. This highlights the need for further exploration into their structure-activity relationships .

- Neuropharmacological Studies : Preliminary investigations into the neuropharmacological effects suggest that this compound may influence neurotransmitter systems, making it a candidate for further research in neurological disorders. However, detailed mechanisms remain to be clarified through additional studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.